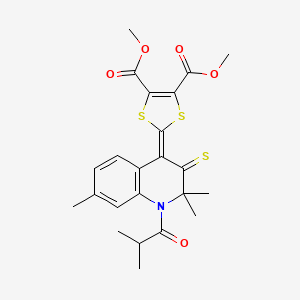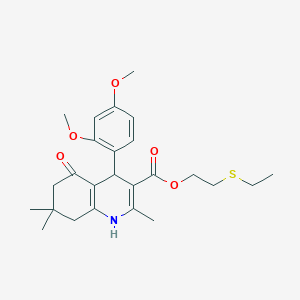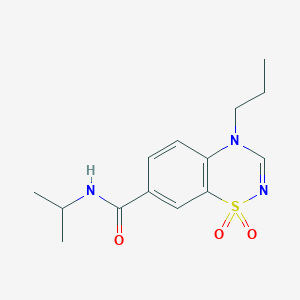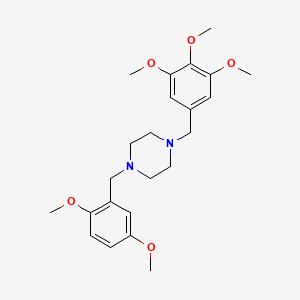![molecular formula C15H24N2O2 B5053062 N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide](/img/structure/B5053062.png)
N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide, also known as MTDA, is a novel compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, drug development, and material science.
Wirkmechanismus
The mechanism of action of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and form stable complexes with drugs. In addition, N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been shown to have low toxicity in vitro, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide is its ability to form stable complexes with various drugs, making it a potential drug delivery system. In addition, its low toxicity in vitro makes it a promising candidate for further study. However, one of the limitations of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide is its low yield in the synthesis method, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide. One potential direction is the exploration of its potential as an antitumor agent, with further studies needed to fully understand its mechanism of action and efficacy in vivo. Another potential direction is the study of its antibacterial and antifungal properties, with the aim of developing new antimicrobial agents. Finally, the potential use of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide as a drug delivery system warrants further investigation, with the aim of developing more efficient and effective drug delivery methods.
Synthesemethoden
The synthesis of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide involves the reaction of tricyclo[3.3.1.1~3,7~]decane-1,3-dione with methylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of the synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been studied extensively in the field of medicinal chemistry. It has been shown to have potential as an antitumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells. N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has also been studied for its antibacterial and antifungal properties, with promising results. In addition, N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been explored for its potential as a drug delivery system, due to its ability to form stable complexes with various drugs.
Eigenschaften
IUPAC Name |
N-(3-acetamido-5-methyl-1-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10(18)16-14-5-12-4-13(3,7-14)8-15(6-12,9-14)17-11(2)19/h12H,4-9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXOZJNYVQVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)(CC(C3)(C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-methyl-3-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5052979.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,8-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052991.png)

![3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5053019.png)
![4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5053023.png)

![2-(3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5053027.png)


![(3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone](/img/structure/B5053054.png)

![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5053072.png)
![3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5053086.png)
![1-[4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5053087.png)